2-(2-butoxyphenyl)-5-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
CAS No.: 1358757-92-2
Cat. No.: VC11882815
Molecular Formula: C29H30N4O4
Molecular Weight: 498.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1358757-92-2 |
|---|---|
| Molecular Formula | C29H30N4O4 |
| Molecular Weight | 498.6 g/mol |
| IUPAC Name | 2-(2-butoxyphenyl)-5-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
| Standard InChI | InChI=1S/C29H30N4O4/c1-4-6-17-36-27-10-8-7-9-23(27)24-18-26-29(34)32(15-16-33(26)31-24)19-25-20(3)37-28(30-25)21-11-13-22(14-12-21)35-5-2/h7-16,18H,4-6,17,19H2,1-3H3 |
| Standard InChI Key | UULVADKTGLHJQX-UHFFFAOYSA-N |
| SMILES | CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=C(C=C5)OCC)C |
| Canonical SMILES | CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=C(C=C5)OCC)C |
Introduction
Structural Features
-
Molecular Formula: The molecular formula for the related compound is C22H26N4O3, indicating a complex structure with multiple functional groups.
-
Molecular Weight: Approximately 398.47 g/mol, which suggests a moderate-sized molecule with potential for various biological interactions.
-
Functional Groups: The presence of butoxy, ethoxy, oxazole, and pyrazolo[1,5-a]pyrazin moieties contributes to its chemical reactivity and potential biological activity.
Synthesis
The synthesis of such compounds typically involves multi-step organic reactions, including:
-
Alkylation: To introduce alkyl groups like butoxy and ethoxy.
-
Cyclization: To form the pyrazolo[1,5-a]pyrazin and oxazole rings.
-
Nucleophilic Substitution: Involving the oxazole moiety.
Potential Biological Activities
Preliminary studies on similar compounds suggest potential as:
-
Anti-inflammatory Agents: Due to their ability to interact with biological targets involved in inflammation pathways.
-
Anticancer Agents: Showing promise in inhibiting cancer cell proliferation in vitro.
Data Table: Comparison of Related Compounds
| Compound | Molecular Formula | Molecular Weight (g/mol) | Potential Biological Activities |
|---|---|---|---|
| 2-(4-Butoxyphenyl)-5-{[2-(4-Ethoxyphenyl)-5-Methyl-1,3-Oxazol-4-Yl]Methyl}-4H,5H-Pyrazolo[1,5-a]Pyrazin-4-One | C22H26N4O3 | 398.47 | Anti-inflammatory, Anticancer |
| 2-(4-Butoxyphenyl)-5-{[3-(4-Methoxyphenyl)-1,2,4-Oxadiazol-5-Yl]Methyl}-4H,5H-Pyrazolo[1,5-a]Pyrazin-4-One | Not specified | Not specified | Potential applications in medicinal chemistry |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume